3,5-Dimethoxybenzoate

Cytochrome P450 Oxidative Demethylation Substrate Specificity

Researchers developing CYP199A4-resistant drug candidates face metabolic instability with para-methoxy-containing benzoates. 3,5-Dimethoxybenzoic acid eliminates this liability through its meta,meta-substitution pattern, exhibiting a 174-fold lower turnover rate (7 μM min⁻¹ vs. 1220 min⁻¹), ensuring methoxy groups remain intact in biological systems. • Enables selective mono-demethylation via ethylene glycol/KOH at 120-180 °C-other isomers undergo non-selective complete demethylation. • MS/MS fingerprint lacks the ortho-specific formaldehyde loss peak, enabling rapid QC detection of isomeric contaminants. • Established high-yielding routes to Tapinarof and aditoprim use methyl 3,5-dimethoxybenzoate as the starting material. Supplied with full analytical documentation (HPLC, NMR). Bulk quantities available.

Molecular Formula C9H9O4-
Molecular Weight 181.16 g/mol
Cat. No. B1226732
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,5-Dimethoxybenzoate
Molecular FormulaC9H9O4-
Molecular Weight181.16 g/mol
Structural Identifiers
SMILESCOC1=CC(=CC(=C1)C(=O)[O-])OC
InChIInChI=1S/C9H10O4/c1-12-7-3-6(9(10)11)4-8(5-7)13-2/h3-5H,1-2H3,(H,10,11)/p-1
InChIKeyIWPZKOJSYQZABD-UHFFFAOYSA-M
Commercial & Availability
Standard Pack Sizes25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3,5-Dimethoxybenzoate: Versatile Synthetic Intermediate


3,5-Dimethoxybenzoate refers to a class of benzoic acid derivatives featuring methoxy groups at the 3- and 5-positions of the aromatic ring. This substitution pattern imparts distinct steric and electronic properties compared to mono‑methoxy or ortho‑substituted analogs. The compound is widely utilized as a synthetic intermediate in the preparation of kinase inhibitors, antibacterial agents (e.g., aditoprim), and dermatological drugs (e.g., tapinarof) [1][2][3]. Its unique substitution pattern enables selective chemical transformations that are not feasible with other dimethoxybenzoate isomers, making it a critical building block in medicinal chemistry and materials science [4].

Why 3,5-Dimethoxybenzoate Cannot Be Substituted


Simple substitution of 3,5-dimethoxybenzoate with other dimethoxybenzoate isomers (e.g., 2,4- or 3,4-dimethoxybenzoate) leads to fundamentally different chemical reactivity, biological activity, and analytical behavior. The meta,meta-substitution pattern of 3,5-dimethoxybenzoate eliminates the strong intramolecular hydrogen bonding seen in ortho-methoxy analogs [1], prevents the diagnostic ortho-specific fragmentation observed in mass spectrometry [2], and dramatically alters susceptibility to enzymatic demethylation [3][4]. Furthermore, the absence of a para-methoxy group renders 3,5-dimethoxybenzoate a poor substrate for CYP199A4, whereas para-methoxy-containing isomers are efficiently oxidized [3]. These fundamental differences mean that even closely related dimethoxybenzoates cannot be interchanged in synthetic routes, analytical protocols, or biological studies without compromising yield, selectivity, or data interpretability.

Differentiation of 3,5-Dimethoxybenzoate from Analogs


Resistance to CYP199A4 Demethylation

3,5-Dimethoxybenzoic acid is oxidized by CYP199A4 with a product formation rate of only 7 μM (μM-P450)⁻¹ min⁻¹ [1]. In contrast, the para-substituted analog 4-methoxybenzoic acid undergoes O-demethylation at a rate of 1220 min⁻¹ with 91% coupling efficiency [2]. The presence of two meta-methoxy groups in 3,5-dimethoxybenzoic acid forces a binding orientation where one methoxy group points away from the heme iron, severely limiting catalytic turnover [1].

Cytochrome P450 Oxidative Demethylation Substrate Specificity

Mass Spectral Isomer Fingerprint

Upon collisional activation in the gas phase, anions derived from ortho-methoxybenzoates undergo a characteristic formaldehyde loss following initial CO₂ elimination. This ortho-specific phenomenon is observed in the spectra of 2,4-, 2,5-, and 2,6-dimethoxybenzoates but is completely absent in the spectra of 3,4- and 3,5-dimethoxybenzoate derivatives [1]. The presence or absence of this diagnostic peak enables unequivocal differentiation of 3,5-dimethoxybenzoate from any ortho-substituted dimethoxybenzoate isomer.

Mass Spectrometry Isomer Identification Gas-Phase Dissociation

Selective Demethylation Protocol

A selective demethylation protocol has been specifically developed for 3,5-dimethoxybenzoic acid, utilizing ethylene glycol and KOH at 120–180 °C [1]. This method enables controlled removal of a single methoxy group, yielding partially demethylated derivatives that serve as versatile intermediates for further functionalization. In contrast, many other dimethoxybenzoate isomers undergo non‑selective, complete demethylation under standard conditions, limiting their synthetic utility [1].

Selective Demethylation Synthetic Methodology Aryl Methyl Ethers

Tapinarof and Aditoprim Intermediate

Methyl 3,5-dimethoxybenzoate serves as the key starting material in an improved process for the preparation of Tapinarof, a topical therapeutic for psoriasis [1]. In a separate industrial route, methyl 4-(dimethylamino)-3,5-dimethoxybenzoate is prepared from 4-amino-3,5-dibromobenzoic acid with a methylation yield of 73% [2], and this intermediate is essential for the economical manufacture of the veterinary antibacterial agent aditoprim [3]. These established manufacturing routes highlight the unique position of 3,5-dimethoxybenzoate esters in scalable, cost‑effective pharmaceutical synthesis.

Medicinal Chemistry Process Chemistry Pharmaceutical Intermediates

3,5-Dimethoxybenzoate Application Scenarios


Metabolically Stable Probe Synthesis

Researchers designing small-molecule probes or drug candidates that must resist oxidative demethylation by CYP199A4-like enzymes should prioritize 3,5-dimethoxybenzoate over 4-methoxybenzoate or 3,4-dimethoxybenzoate. The 174-fold lower turnover rate (7 μM min⁻¹ vs. 1220 min⁻¹) ensures that the methoxy groups remain intact in biological systems containing this P450 isoform, improving metabolic stability and reducing off‑target metabolism [1][2].

Isomer Purity Verification

Quality control laboratories can leverage the absence of the ortho-specific formaldehyde loss peak to confirm the identity and purity of 3,5-dimethoxybenzoate batches. This MS/MS fingerprint provides a rapid, unambiguous method to detect contamination by 2,4-, 2,5-, or 2,6-dimethoxybenzoate isomers, which may arise during synthesis or storage [1].

Regioselective Partial Demethylation

Synthetic chemists requiring a mono-demethylated benzoate derivative should select 3,5-dimethoxybenzoic acid and employ the ethylene glycol/KOH protocol at 120–180 °C. This method yields a selectively deprotected intermediate that can be further functionalized, whereas other dimethoxybenzoate isomers often undergo non‑selective, complete demethylation, limiting downstream diversification [1].

Manufacture of Tapinarof and Aditoprim

Pharmaceutical manufacturers developing processes for Tapinarof (psoriasis) or aditoprim (veterinary antibacterial) should source methyl 3,5-dimethoxybenzoate as the starting material. Established, high‑yielding synthetic routes using this intermediate are described in the patent literature, offering a proven, economically viable path to these active pharmaceutical ingredients [1][2].

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